Apigenin 7-O-methylglucuronide
Description
Apigenin 7-O-methylglucuronide is a flavonoid glycoside derived from apigenin, a well-studied flavone with anti-inflammatory, antioxidant, and anticancer properties . Structurally, it features a methylglucuronide group attached to the hydroxyl group at the C-7 position of apigenin, significantly altering its physicochemical and biological behavior compared to the parent compound . This modification enhances solubility in polar solvents like methanol and water , making it more bioavailable for pharmacological applications.
The compound is naturally occurring and has been isolated from plants such as Exochorda racemosa (Rosaceae) , Pogostemon cablin (Lamiaceae) , and Cynara cardunculus (Asteraceae) . Its molecular formula is C22H20O11, with a molecular weight of 484.39 g/mol (based on structural analogs) . Key biological activities include inhibition of protein kinase CK2 , anti-inflammatory effects via NF-κB modulation , and anthelmintic activity targeting β-tubulin .
Properties
IUPAC Name |
methyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-8,17-20,22-24,26-28H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKIWCKZQFBXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin 7-O-methylglucuronide typically involves the methylation of apigenin 7-O-glucuronide. This can be achieved through the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as dimethylformamide or acetone under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from plant sources rich in apigenin, followed by enzymatic or chemical methylation processes. The use of biotechnological methods, such as microbial fermentation, can also be explored for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms .
Scientific Research Applications
Mechanism of Action
Apigenin 7-O-methylglucuronide can be compared with other similar flavonoid compounds such as:
Uniqueness: this compound is unique due to its enhanced stability and bioavailability compared to its parent compound, apigenin . This makes it a promising candidate for therapeutic applications where higher systemic exposure is required.
Comparison with Similar Compounds
Key Observations:
CK2 Inhibition : Apigenin derivatives with glucuronide groups (e.g., 7-O-glucuronide, 7-O-methylglucuronide) exhibit reduced inhibitory potency compared to apigenin itself. Methylation of the glucuronide further diminishes activity, likely due to steric hindrance or altered binding kinetics .
Anti-inflammatory Activity: Methylation at C-7 enhances NF-κB pathway modulation compared to non-methylated analogs, as seen in studies comparing this compound (APG1) and apigenin 7-O-β-D-glucuronide (APG2) .
Solubility and Bioavailability : Glucuronidation improves water solubility, but methylation (as in 7-O-methylglucuronide) balances solubility with membrane permeability, enhancing pharmacological utility .
Pharmacological and Mechanistic Insights
- CK2 Inhibition : While this compound inhibits CK2 holoenzymes (IC50 ~11–16 μM), it is 6–10 times less potent than apigenin (IC50 ~1.5–2.5 μM). This contrasts with luteolin derivatives, which retain stronger activity .
- Anthelmintic Activity : Molecular docking studies highlight its superior binding to β-tubulin (fitness score: −9.2 kcal/mol) compared to scutellarin (−8.5 kcal/mol) and ursolic acid (−7.3 kcal/mol), suggesting a unique mechanism of action .
- Osteogenic Potential: Unlike other apigenin glucuronides, this compound normalizes collagen synthesis without altering GAG levels, making it a candidate for osteogenesis imperfecta type I .
Biological Activity
Apigenin 7-O-methylglucuronide (A7MG) is a flavonoid compound derived from apigenin, a natural product known for its diverse biological activities. This article explores the biological activity of A7MG, emphasizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its glucuronide conjugation, which enhances its solubility and bioavailability compared to its parent compound, apigenin. This modification allows A7MG to exhibit various biological activities, including:
- Antioxidant Activity : A7MG has been shown to scavenge free radicals and reduce oxidative stress in cellular models. Its antioxidant properties contribute to the protection against cellular damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : A7MG inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages . This inhibition suggests a potential role in managing inflammatory diseases.
- Anticancer Properties : Similar to apigenin, A7MG exhibits cytotoxic effects on various cancer cell lines. Studies indicate that it induces apoptosis in colon cancer cells (HCT116), with a lower concentration required compared to apigenin itself .
Pharmacological Activities
The pharmacological activities of A7MG can be summarized as follows:
Case Studies and Research Findings
- Antifungal Activity : A study demonstrated that A7MG effectively compromised the plasma membrane integrity of Candida albicans, leading to increased nucleotide leakage and cell death. This effect was observed at lower concentrations compared to apigenin, indicating a more potent antifungal action .
- Anti-inflammatory Effects : In a study involving LPS-stimulated macrophages, A7MG significantly reduced NO and TNF-α levels, confirming its anti-inflammatory potential. The maximum inhibition achieved was 97.1% for NO at 10 μg/mL .
- Cytotoxicity in Cancer Cells : Research on HCT116 colon cancer cells revealed that treatment with A7MG resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls. The study highlighted that A7MG's effectiveness was superior to that of apigenin itself .
- Cardioprotective Effects : In diabetic animal models, A7MG demonstrated protective effects against oxidative stress-induced cardiac dysfunction, suggesting its potential use in cardiovascular diseases .
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying and quantifying Apigenin 7-O-methylglucuronide in plant extracts?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for precise identification and quantification. For example, LC-MS/MS was employed to detect Apigenin 7-O-methylglucuronide in Mansoa alliacea methanol extracts, confirming its presence alongside other bioactive flavonoids like luteolin and scutellarin . GC-MS is also utilized for volatile compound profiling in metabolomic studies .
Q. What biological activities are associated with Apigenin 7-O-methylglucuronide in preclinical studies?
- Key Findings : The compound exhibits anthelmintic activity by binding to β-tubulin, causing paralysis and death in Pheretima worms . It also demonstrates anti-inflammatory potential through molecular docking with cyclooxygenase (4-COX) and interleukin-1β (IL-1β), with docking scores of −10.7 and −7.5 kcal/mol, respectively . Additionally, it stimulates collagen type I biosynthesis in fibroblasts from osteogenesis imperfecta (OI) type I patients .
Q. How does Apigenin 7-O-methylglucuronide differ structurally from related flavonoids like apigenin 7-O-glucuronide?
- Structural Insights : The methyl group at the glucuronide moiety distinguishes it from non-methylated derivatives. This modification enhances its hydrophobicity, potentially improving membrane permeability and target binding affinity, as observed in β-tubulin interactions .
Advanced Research Questions
Q. How can molecular docking studies resolve contradictions in enzyme inhibition data for Apigenin 7-O-methylglucuronide?
- Data Analysis : Discrepancies in inhibitory effects (e.g., on CK2α vs. CK2α2β2 holoenzymes) arise from structural differences in enzyme active sites. Computational docking using Autodock 4.0 or Discovery Studio Visualizer can map hydrogen bonds and hydrophobic interactions. For instance, Apigenin 7-O-methylglucuronide forms four hydrogen bonds with ASN A:34 and TYR A:130 in 4-COX, explaining its stronger anti-inflammatory activity compared to other flavonoids .
Q. What experimental design considerations are critical for evaluating Apigenin 7-O-methylglucuronide’s anthelmintic efficacy?
- Best Practices :
- Dose-Response Curves : Use concentrations ranging from 5–20 mg/ml to assess paralysis and death times in Pheretima models .
- Control Comparisons : Include mebendazole as a positive control (docking score: −7.1 kcal/mol) to benchmark activity .
- ADME/Tox Profiling : Monitor hydrogen bond acceptors (>10) and hydrophobic interactions to predict bioavailability and minimize off-target effects .
Q. Why does Apigenin 7-O-methylglucuronide selectively stimulate collagen type I in OI type I fibroblasts without altering glycosaminoglycan (GAG) levels?
- Mechanistic Insight : The compound activates β1-integrin signaling pathways, promoting collagen synthesis without influencing GAG secretion. In contrast, apigenin 7-O-glucuronide increases GAG via IGF-IR pathways, making the methylated derivative more suitable for OI patients with normal GAG content .
Q. How can metabolomic approaches optimize Apigenin 7-O-methylglucuronide extraction from natural sources?
- Strategy : Combine targeted metabolomics (e.g., LC-MS/MS) with solvent optimization. Methanol extracts of Mansoa alliacea yield higher concentrations due to the compound’s polarity, as evidenced by a 5.12-fold increase in metabolite abundance compared to ethanol-based methods .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
